molecular formula C15H20N2O4 B2550156 (E)-methyl ((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)carbamate CAS No. 1235709-58-6

(E)-methyl ((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)carbamate

Cat. No. B2550156
CAS RN: 1235709-58-6
M. Wt: 292.335
InChI Key: FCOYSEPIZKDVOE-SNAWJCMRSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the molecular structure.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the acryloyl group, the piperidine ring, and the carbamate group. Each of these functional groups has characteristic reactions that it can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be the subject of studies investigating its synthesis, reactivity, potential uses, and safety .

properties

IUPAC Name

methyl N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-15(19)16-11-12-6-8-17(9-7-12)14(18)5-4-13-3-2-10-21-13/h2-5,10,12H,6-9,11H2,1H3,(H,16,19)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOYSEPIZKDVOE-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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